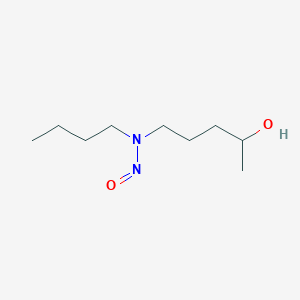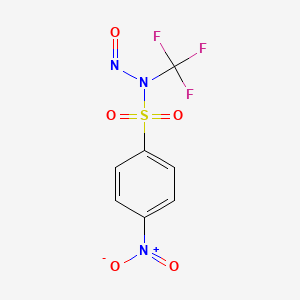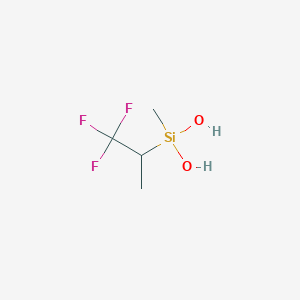
Methyl(1,1,1-trifluoropropan-2-yl)silanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(1,1,1-trifluoropropan-2-yl)silanediol is a chemical compound characterized by the presence of a trifluoropropyl group attached to a silanediol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(1,1,1-trifluoropropan-2-yl)silanediol typically involves the reaction of 1,1,1-trifluoropropan-2-ol with a silicon-containing reagent under controlled conditions. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as distillation, crystallization, and purification to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(1,1,1-trifluoropropan-2-yl)silanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl(1,1,1-trifluoropropan-2-yl)silanediol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl(1,1,1-trifluoropropan-2-yl)silanediol involves its interaction with molecular targets and pathways The trifluoropropyl group can influence the compound’s reactivity and interactions with other molecules, while the silanediol moiety can participate in hydrogen bonding and other interactions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoro-2-propanol: A related compound with similar trifluoropropyl group but different functional groups.
Methyl(1,1,1-trifluoropropan-2-yl)amine: Another compound with a trifluoropropyl group but different nitrogen-containing functional group.
Uniqueness
Methyl(1,1,1-trifluoropropan-2-yl)silanediol is unique due to the presence of both trifluoropropyl and silanediol groups, which impart distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a valuable compound for research and industrial applications.
Eigenschaften
| 84841-29-2 | |
Molekularformel |
C4H9F3O2Si |
Molekulargewicht |
174.19 g/mol |
IUPAC-Name |
dihydroxy-methyl-(1,1,1-trifluoropropan-2-yl)silane |
InChI |
InChI=1S/C4H9F3O2Si/c1-3(4(5,6)7)10(2,8)9/h3,8-9H,1-2H3 |
InChI-Schlüssel |
FASZOSNEIZGZFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(F)(F)F)[Si](C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


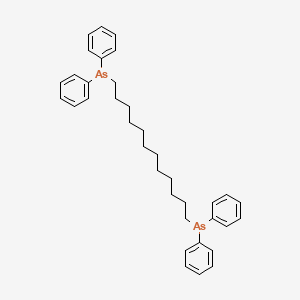
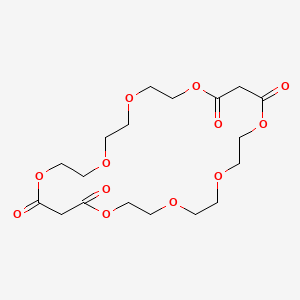
![N'-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea](/img/no-structure.png)
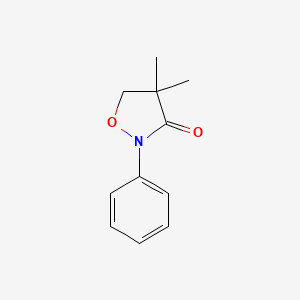
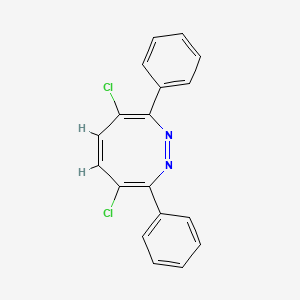
![1-[(Benzenesulfonyl)methyl]-4-fluoro-2-nitrobenzene](/img/structure/B14423435.png)
